2-Methyl-1,4-dioxocane-5,8-dione
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Overview
Description
2-Methyl-1,4-dioxocane-5,8-dione is an organic compound with a heterocyclic structure It is characterized by the presence of two carbonyl groups and a methyl group attached to a dioxocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dioxocane-5,8-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. This reaction forms the dioxocane ring structure with the methyl group attached . Alternative methods include the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid, or the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The choice of catalysts and solvents is crucial to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-dioxocane-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
2-Methyl-1,4-dioxocane-5,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dioxocane-5,8-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with two methyl groups instead of one.
Dimedone: Another diketone with a similar ring structure but different substituents.
Barbituric Acid: Contains a similar dioxane ring but with different functional groups.
Uniqueness
2-Methyl-1,4-dioxocane-5,8-dione is unique due to its specific ring structure and the presence of both carbonyl and methyl groups
Properties
CAS No. |
58537-68-1 |
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Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-methyl-1,4-dioxocane-5,8-dione |
InChI |
InChI=1S/C7H10O4/c1-5-4-10-6(8)2-3-7(9)11-5/h5H,2-4H2,1H3 |
InChI Key |
KYRZZPALUVQDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)CCC(=O)O1 |
Origin of Product |
United States |
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